Propionic acid, 2-(p-nitrophenyl)hydrazide
Description
Propionic acid, 2-(p-nitrophenyl)hydrazide (CAS CID 3127948) is a hydrazide derivative characterized by the molecular formula C₉H₁₁N₃O₃ and the SMILES notation CCC(=O)NNC₁=CC=C(C=C₁)N+[O⁻]. Its structure comprises a propionic acid backbone conjugated with a p-nitrophenyl hydrazide moiety, which introduces strong electron-withdrawing properties due to the nitro group. Predicted physicochemical properties include a collision cross-section (CCS) of 142.9 Ų for the [M+H]+ adduct, suggesting moderate polarity and solubility in aqueous environments .
This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and enzyme-modulating activities.
Properties
CAS No. |
38562-39-9 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c1-2-9(13)11-10-7-3-5-8(6-4-7)12(14)15/h3-6,10H,2H2,1H3,(H,11,13) |
InChI Key |
QHYSTAXXSKHOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(p-nitrophenyl)hydrazide typically involves the reaction of propionic acid with p-nitrophenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazide group facilitates condensation with aldehydes/ketones to form Schiff bases. For example:
Key Findings :
-
Reaction with aromatic aldehydes (e.g., 2-nitrobenzaldehyde) yields hydrazone derivatives under acidic catalysis (glacial acetic acid in methanol) .
-
Products exhibit varied biological activities, including urease inhibition .
| Aldehyde Reactant | Product Yield (%) | Biological Activity (IC₅₀, µM) |
|---|---|---|
| 2-Nitrobenzaldehyde | 78 | 12.4 ± 0.3 (Urease inhibition) |
| 4-Fluorobenzaldehyde | 82 | 18.9 ± 0.5 |
Nitro Group Reduction
The para-nitrophenyl group undergoes reduction under hypoxic conditions, forming amine derivatives:
Key Findings :
-
Bioreductive activation in tumor microenvironments converts nitro groups to amines, releasing active pharmaceutical agents (e.g., paclitaxel in prodrug NPPA-PTX) .
-
Irreversible reduction occurs in oxygen-deprived environments, enabling targeted drug delivery .
| Condition | Reduction Product | Application |
|---|---|---|
| Hypoxia (tumor tissue) | 2-(p-Aminophenyl)hydrazide | Anticancer prodrug activation |
| Normoxia | Stable nitro form | Inactive prodrug state |
Acylation with Acid Chlorides
The hydrazide reacts with acid chlorides to form acylated derivatives:
Key Findings :
-
Propanoyl chloride and 4-nitrobenzoyl chloride yield oxadiazole derivatives under reflux conditions .
-
Products show enhanced thermal stability compared to parent hydrazide .
| Acid Chloride | Reaction Time (h) | Product Structure |
|---|---|---|
| Propanoyl chloride | 6 | N′-Propionyl derivative |
| 4-Nitrobenzoyl chloride | 8 | Aryl-substituted oxadiazole |
a) Esterification and Hydrazinolysis
-
Esterification :
-
Hydrazinolysis :
Key Findings :
Biological Interaction Mechanisms
-
Enzyme Inhibition : Hydrazide derivatives inhibit urease via competitive binding to the active site (IC₅₀ = 12.4 µM for compound 31 ) .
-
DNA Interaction : The nitro group enhances intercalation with DNA, contributing to cytotoxic effects in cancer cells .
Comparative Reactivity
| Functional Group | Reactivity Type | Example Reaction |
|---|---|---|
| Hydrazide (-CONHNH₂) | Condensation | Schiff base formation with aldehydes |
| Nitro (-NO₂) | Bioreductive activation | Hypoxia-triggered amine formation |
Scientific Research Applications
Propionic acid, 2-(p-nitrophenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazides.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propionic acid, 2-(p-nitrophenyl)hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property makes it useful in the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include interactions with aldehydes and ketones in biological systems, leading to the formation of stable hydrazone adducts that can modulate enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Hydrazide Derivatives
Structural and Functional Analogues
2-Methyl-3-(N-piperidinyl)propionic Acid Hydrazide (BDIII)
- Structure : Incorporates a piperidinyl group instead of p-nitrophenyl.
- Activity : Exhibits moderate antimicrobial activity against E. coli, S. aureus, and S. Typhimurium (comparable to ciprofloxacin) but lower toxicity (LD₅₀ = 1.91 mmol/kg) .
- LogP : ~2.1–0.25, indicating moderate hydrophilicity .
2-(4-Isobutylphenyl)propionic Acid Hydrazide (Ibuprofen Derivative)
- Structure : Derived from ibuprofen, with an isobutylphenyl substituent.
- Activity : Shows antibacterial activity against Staphylococcus aureus and antioxidant properties. Structural modulation enhances activity compared to ibuprofen .
2-(N-Piperidinyl)acetic Acid Hydrazide (MAI)
- Structure : Acetic acid backbone with a piperidinyl group.
- Activity : High antimicrobial activity (similar to ciprofloxacin) and spasmolytic effects with low toxicity .
Key Observations:
Antimicrobial Activity :
- BDIII and MAI demonstrate stronger antimicrobial effects than the p-nitrophenyl derivative, likely due to their piperidinyl groups enhancing membrane penetration .
- The nitro group in the target compound may improve activity against resistant strains, as seen in nitrofuran derivatives (e.g., isoniazid analogs) .
Toxicity :
Mechanistic Insights
- Antimicrobial Action: Hydrazides disrupt microbial cell walls via chelation of metal ions or inhibition of enzymes like enoyl-acyl carrier protein reductase .
- Anti-Inflammatory Potential: Analogous N-arylidene hydrazides (e.g., compound 9d) reduce edema by 45% via COX-2 inhibition, suggesting the nitro group could enhance this effect .
Biological Activity
Propionic acid, 2-(p-nitrophenyl)hydrazide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer effects.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of propionic acid with p-nitrophenyl hydrazine, resulting in the formation of the hydrazide derivative. This structural modification is crucial for enhancing its biological activity.
1. Antibacterial Activity
Research has demonstrated that derivatives of hydrazides exhibit significant antibacterial properties. For instance, studies show that compounds with similar structures to this compound have effective inhibition against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these derivatives often range from 20 to 50 µg/mL, indicating notable potency compared to standard antibiotics such as ampicillin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 30 |
| Propionic acid derivative | P. aeruginosa | 40 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of propionic acid derivatives have been extensively studied. These compounds inhibit key inflammatory mediators such as prostaglandins and cytokines. For example, one study reported a significant reduction in IL-6 and TNF-alpha levels in treated models, suggesting that these compounds may be beneficial in treating inflammatory conditions .
3. Anticancer Activity
This compound has also shown promising anticancer activity. In vitro studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and subsequent apoptosis .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | ROS generation |
| HeLa | 20 | Apoptosis induction |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Narisetty et al. synthesized various hydrazide-hydrazone derivatives and evaluated their antibacterial activity against Pseudomonas aeruginosa. Among the synthesized compounds, one derivative exhibited a zone of inhibition (ZOI) of 21 mm, outperforming traditional antibiotics .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by carrageenan, propionic acid derivatives were administered, resulting in a significant decrease in paw edema compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
Case Study 3: Anticancer Properties
In a comparative study on the cytotoxic effects of various hydrazide derivatives on cancer cell lines, this compound showed an IC50 value of 15 µM against MCF-7 cells, indicating strong potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
